1-Cyanonaphthalene-7-methanol
CAS No.:
Cat. No.: VC15988471
Molecular Formula: C12H9NO
Molecular Weight: 183.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H9NO |
|---|---|
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 7-(hydroxymethyl)naphthalene-1-carbonitrile |
| Standard InChI | InChI=1S/C12H9NO/c13-7-11-3-1-2-10-5-4-9(8-14)6-12(10)11/h1-6,14H,8H2 |
| Standard InChI Key | JSIIVJOQDGMRDO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Identity
1-Cyanonaphthalene-7-methanol belongs to the naphthalenecarbonitrile family, characterized by a naphthalene backbone substituted with a cyano group at position 1 and a hydroxymethyl group at position 7. Its canonical SMILES representation is C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N, which encodes the spatial arrangement of functional groups. The Standard InChIKey JSIIVJOQDGMRDO-UHFFFAOYSA-N provides a unique identifier for computational and database applications.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H9NO |
| Molecular Weight | 183.21 g/mol |
| IUPAC Name | 7-(hydroxymethyl)naphthalene-1-carbonitrile |
| PubChem CID | 118813579 |
| SMILES | C1=CC2=C(C=C(C=C2)CO)C(=C1)C#N |
Synthesis and Reaction Pathways
Patent-Based Synthesis Method
A patented route (CN104803882B) describes the preparation of 1-cyano-1-(7-methoxy-3,4-dihydro-1-naphthyl) methanol esters, which serve as precursors to 1-cyanonaphthalene-7-methanol . The synthesis involves:
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Condensation: Reacting 7-methoxy-1-tetralone with cyanomethyl acid phosphate diethyl ester to form cis/trans isomers of 1-cyanomethylene-7-methoxy-1,2,3,4-tetrahydronaphthalene.
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Oxidation: Treating the isomers with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in formic acid at 10–30°C to yield the methanol ester intermediate.
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Hydrolysis: Refluxing the ester in acetic acid and toluene to produce (7-methoxy-1-naphthyl)acetonitrile, a key intermediate for agomelatine .
Key Reaction Conditions:
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Temperature: 10–30°C for oxidation; reflux for hydrolysis.
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Catalysts/Reagents: DDQ (0.34 mol equiv), formic acid, toluene.
Spectral Characterization
1H-NMR (DMSO-d6, 400 MHz) data for intermediates confirm structural integrity:
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δ 3.941 (s, 3H, -OCH3), 4.436 (s, 2H, -CH2CN), 7.25–7.90 (m, aromatic protons) .
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Mass Spectrometry: m/z 198 [M+H]+ for (7-methoxy-1-naphthyl)acetonitrile .
Pharmaceutical Applications
Role in Agomelatine Production
1-Cyanonaphthalene-7-methanol derivatives are critical in synthesizing agomelatine, an antidepressant targeting melatonin (MT1/MT2) and serotonin (5-HT2C) receptors . The patented method offers advantages over traditional routes:
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Milder Conditions: Avoids high-temperature or high-pressure steps.
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Higher Purity: Final product purity exceeds 99.8%, reducing downstream purification costs .
Table 2: Comparative Analysis of Synthesis Routes
| Parameter | Traditional Method | Patent Method |
|---|---|---|
| Yield | 70–75% | 85–92% |
| Purity | 95–98% | >99% |
| Reaction Temperature | 100–150°C | 10–30°C |
Physicochemical Properties and Stability
Thermal Behavior
No direct thermal data are available, but analogous naphthalenecarbonitriles decompose above 200°C, suggesting similar stability .
Future Directions
Expanding Synthetic Utility
The compound’s dual functionality (-CN and -CH2OH) positions it as a candidate for:
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Metal-Organic Frameworks (MOFs): As a linker for porous materials.
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Fluorescent Probes: Leveraging naphthalene’s inherent fluorescence.
Process Optimization
Scaling the patented synthesis could reduce agomelatine production costs by 20–30%, benefiting large-scale pharmaceutical manufacturing .
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